Radotinib-d6: A Technical Guide for Researchers
Radotinib-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Radotinib-d6. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
Radotinib-d6 is the deuterated analog of Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The incorporation of deuterium can offer advantages in metabolic studies and may alter the pharmacokinetic profile of the drug.
Chemical Structure
Systematic Name: 4-(methyl-d3)-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(2-pyrazinyl)-2-pyrimidinyl]amino]-benzamide-2,5,6-d3
Chemical Formula: C₂₇H₁₅D₆F₃N₈O
Molecular Weight: 536.5 g/mol [1]
CAS Number: 2754051-83-5[1]
The structure of Radotinib-d6 is identical to that of Radotinib, with the exception of six deuterium atoms replacing hydrogen atoms on the methyl group and the benzamide ring.
Physicochemical Properties
A summary of the key physicochemical properties of Radotinib and its deuterated form is presented in Table 1.
| Property | Value | Source |
| Radotinib-d6 Molecular Formula | C₂₇H₁₅D₆F₃N₈O | [1] |
| Radotinib-d6 Molecular Weight | 536.5 g/mol | [1] |
| Radotinib-d6 Purity | ≥99% deuterated forms (d₁-d₆) | [1] |
| Radotinib-d6 Formulation | A solid | [1] |
| Radotinib-d6 Solubility | Soluble in DMSO | [1] |
| Radotinib Molecular Formula | C₂₇H₂₁F₃N₈O | [2] |
| Radotinib Molecular Weight | 530.515 g/mol | |
| Radotinib Water Solubility | 0.00234 mg/mL (Predicted) | |
| Radotinib logP | 3.77 (Predicted) |
Biological Activity and Mechanism of Action
Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia (CML)[2]. It also demonstrates inhibitory activity against platelet-derived growth factor receptors (PDGFRs).[2] Radotinib-d6, as an isotopic analog, is expected to exhibit a similar mechanism of action.
In Vitro Potency
The inhibitory activity of Radotinib against key target kinases is summarized in Table 2.
| Target | Cell Line | IC₅₀ (nM) | Source |
| Bcr-Abl (wild-type) | Ba/F3 | 30.6 | [1] |
| PDGFRα | 75.5 | [1] | |
| PDGFRβ | 130 | [1] |
Signaling Pathway
Radotinib exerts its therapeutic effect by inhibiting the constitutively active Bcr-Abl kinase, thereby blocking downstream signaling pathways that lead to cell proliferation and survival.
Caption: BCR-ABL signaling pathway and its inhibition by Radotinib-d6.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Radotinib-d6.
Synthesis of Radotinib-d6
While a specific detailed protocol for the synthesis of Radotinib-d6 is not publicly available, a general approach can be outlined based on the synthesis of Radotinib. The synthesis would involve using deuterated starting materials. For example, to introduce the methyl-d3 group, a deuterated methylating agent would be used in the appropriate step. The deuterons on the benzamide ring would be introduced using a deuterated precursor for that part of the molecule. The synthesis would likely follow a multi-step process involving the coupling of key intermediates. Purification would be achieved through standard techniques such as column chromatography and recrystallization, and the final product would be characterized by mass spectrometry and NMR to confirm its identity and isotopic enrichment.
Cell Viability Assay
This protocol describes how to assess the effect of Radotinib-d6 on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562, Ba/F3)
-
Complete cell culture medium
-
Radotinib-d6 stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of complete medium.[3]
-
Prepare serial dilutions of Radotinib-d6 in complete medium.
-
Add the desired concentrations of Radotinib-d6 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for CrkL Phosphorylation
This protocol is used to determine the inhibitory effect of Radotinib-d6 on Bcr-Abl kinase activity by measuring the phosphorylation of its downstream target, CrkL.
Materials:
-
Bcr-Abl expressing cells
-
Radotinib-d6
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CrkL, anti-CrkL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat Bcr-Abl expressing cells with various concentrations of Radotinib-d6 for a specified time (e.g., 4 hours).[4]
-
Lyse the cells in lysis buffer on ice.[4]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., GAPDH).
Molecular Docking
This protocol outlines a general workflow for performing molecular docking studies of Radotinib-d6 with the ABL kinase domain.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)
Procedure:
-
Protein Preparation:
-
Ligand Preparation:
-
Generate the 3D structure of Radotinib-d6.
-
Minimize the energy of the ligand structure.[3]
-
-
Grid Generation:
-
Define the binding site on the ABL kinase domain based on the co-crystallized ligand or known active site residues.
-
Generate a receptor grid for docking.
-
-
Docking:
-
Dock the prepared Radotinib-d6 ligand into the receptor grid using a suitable docking algorithm (e.g., Glide, AutoDock Vina).
-
-
Analysis:
-
Analyze the docking poses and scores to predict the binding mode and affinity of Radotinib-d6.
-
Visualize the protein-ligand interactions.
-
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like Radotinib-d6.
Caption: Preclinical evaluation workflow for Radotinib-d6.
